molecular formula C16H16N4O3 B11105195 2-[Methyl(phenyl)amino]-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide

2-[Methyl(phenyl)amino]-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B11105195
M. Wt: 312.32 g/mol
InChI Key: QRLIFGPFONXOAK-GZTJUZNOSA-N
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Description

2-[Methyl(phenyl)amino]-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide is an organic compound with a complex structure that includes both aromatic and hydrazide functional groups

Preparation Methods

The synthesis of 2-[Methyl(phenyl)amino]-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide typically involves the condensation of 2-nitrobenzaldehyde with 2-[Methyl(phenyl)amino]acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-[Methyl(phenyl)amino]-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

Scientific Research Applications

2-[Methyl(phenyl)amino]-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[Methyl(phenyl)amino]-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide involves its interaction with various molecular targets. In medicinal applications, it may inhibit specific enzymes or interact with cellular receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar compounds to 2-[Methyl(phenyl)amino]-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide include other hydrazide derivatives and aromatic compounds with nitro or amino groups. These compounds may share similar chemical reactivity but can differ in their specific applications and biological activities. For example, thiazole and indole derivatives are known for their diverse biological activities and are often compared with hydrazide compounds in medicinal chemistry .

Properties

Molecular Formula

C16H16N4O3

Molecular Weight

312.32 g/mol

IUPAC Name

2-(N-methylanilino)-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H16N4O3/c1-19(14-8-3-2-4-9-14)12-16(21)18-17-11-13-7-5-6-10-15(13)20(22)23/h2-11H,12H2,1H3,(H,18,21)/b17-11+

InChI Key

QRLIFGPFONXOAK-GZTJUZNOSA-N

Isomeric SMILES

CN(CC(=O)N/N=C/C1=CC=CC=C1[N+](=O)[O-])C2=CC=CC=C2

Canonical SMILES

CN(CC(=O)NN=CC1=CC=CC=C1[N+](=O)[O-])C2=CC=CC=C2

Origin of Product

United States

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